molecular formula C7H9IN2O2 B2781303 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1566806-22-1

5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2781303
CAS No.: 1566806-22-1
M. Wt: 280.065
InChI Key: JITAJYTVAWNICE-UHFFFAOYSA-N
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Description

5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: is a heterocyclic organic compound that features a pyrazole ring substituted with an iodine atom at the 5-position, an isopropyl group at the 1-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the iodination of a pyrazole precursor followed by the introduction of the isopropyl group and the carboxylic acid functionality. One common method involves the following steps:

    Iodination: The pyrazole ring is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Isopropylation: The iodinated pyrazole is then subjected to alkylation with isopropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Products include 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxaldehyde or 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid ketone.

    Reduction: Products include 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-methanol or 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxaldehyde.

    Substitution: Products vary depending on the nucleophile used, such as 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.

    Molecular Probes: It can be used as a molecular probe to study biological pathways and interactions.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals such as herbicides or pesticides.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
  • 5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
  • 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Comparison:

  • Uniqueness: The presence of the iodine atom in 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid imparts unique reactivity and binding properties compared to its halogenated analogs. Iodine is larger and more polarizable than bromine, chlorine, or fluorine, which can influence the compound’s interactions with molecular targets.
  • Reactivity: The iodine atom is more reactive in substitution reactions compared to bromine, chlorine, or fluorine, making it a versatile intermediate for further chemical modifications.
  • Applications: While all these compounds can be used in similar applications, the specific properties of the iodine-substituted compound may make it more suitable for certain applications, such as in drug development or as a molecular probe.

Properties

IUPAC Name

5-iodo-1-propan-2-ylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-4(2)10-6(8)5(3-9-10)7(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITAJYTVAWNICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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